molecular formula C22H19N3O2S B2728072 N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-79-7

N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2728072
CAS RN: 1105235-79-7
M. Wt: 389.47
InChI Key: XNUNNEXJDLRGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Compound Synthesis

Research has explored the synthesis and structural characterization of heterocyclic derivatives similar to N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. For instance, studies on heterocyclic derivatives of guanidine highlighted the formation and X-ray structure determination of compounds with comparable structures, focusing on the action of ketene on specific guanidine derivatives (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial and Antitumor Activities

Several studies have been conducted on the synthesis, characterization, and biological activity of novel heterocyclic compounds having sulfamido and other moieties, showing significant antimicrobial and antitumor activities. For example, amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide demonstrated notable antimicrobial properties upon hydrolysis and facile condensation reactions with various aromatic aldehydes (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014). Additionally, the antimicrobial activity of some new heterocycles incorporating antipyrine moiety was investigated, highlighting the potential of these compounds in antimicrobial applications (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis Techniques and Applications

Research into the synthesis and applications of compounds related to this compound also includes the development of novel synthesis techniques and their potential applications. For instance, the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition has been documented, showing the versatility and potential applications of these compounds in various scientific research areas (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-8-9-17(10-15(14)2)24-19(26)11-25-13-23-20-18(12-28-21(20)22(25)27)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUNNEXJDLRGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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